molecular formula C7H10N2O B1336443 1-Isopropyl-1H-imidazole-2-carbaldehyde CAS No. 53332-64-2

1-Isopropyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1336443
CAS No.: 53332-64-2
M. Wt: 138.17 g/mol
InChI Key: WAEJIEIBRIUGNH-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-2-carbaldehyde is an organic compound with the molecular formula C7H10N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-imidazole-2-carbaldehyde can be synthesized through the alkylation of 1H-imidazole-2-carbaldehyde. A typical method involves the reaction of 1H-imidazole-2-carbaldehyde with 2-iodopropane in the presence of a base such as potassium carbonate in N,N-dimethylformamide at elevated temperatures . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Alkylation of Imidazole Precursors

The compound is synthesized via N-alkylation of imidazole-2-carbaldehyde derivatives. A general protocol involves:

  • Reagents : 1H-imidazole-2-carbaldehyde, alkyl halide (e.g., isopropyl bromide), base (K₂CO₃), and polar aprotic solvent (DMF) .

  • Conditions : Heating at 50°C for 6 hours.

  • Yield : ~70–85% for analogous N-alkylimidazolecarbaldehydes .

StepReactantsConditionsKey Product
1Imidazole-2-carbaldehyde + isopropyl bromideK₂CO₃, DMF, 50°C, 6h1-Isopropyl-1H-imidazole-2-carbaldehyde

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes typical carbonyl reactions:

Grignard Reactions

  • Reaction : Addition of organomagnesium reagents to the aldehyde forms secondary alcohols.

    • Example: Reaction with 4-phenoxyphenylmagnesium bromide yields (1-isopropyl-1H-imidazol-2-yl)(4-phenoxyphenyl)methanol .

    • Yield : ~65–80% for analogous systems .

Nitroaldol (Henry) Reactions

  • Catalysis : CuCl₂·2H₂O with chiral ligands enables enantioselective nitroaldol reactions with nitromethane .

    • Enantioselectivity : Up to 96% ee .

Reduction of Aldehyde to Alcohol

  • Reagents : Sodium borohydride (NaBH₄) in methanol .

  • Product : 2-(Hydroxymethyl)-1-isopropyl-1H-imidazole.

  • Applications : Intermediate for synthesizing imidazolium salts or cross-coupling reactions .

Oxidation to Carboxylic Acid

  • Conditions : KMnO₄ or CrO₃ in acidic media converts the aldehyde to 1-isopropyl-1H-imidazole-2-carboxylic acid (not directly reported but inferred from analogous systems).

Metal-Catalyzed Cross-Couplings

The imidazole ring participates in regioselective functionalization:

Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-1-isopropyl-1H-imidazole-2-carbaldehyde (synthesized via bromination ).

  • Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/water (3:1), 80°C .

  • Yield : ~60–75% for 4-aryl derivatives .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Comparative Reactivity Analysis

Reaction TypeKey ReagentsProductYield (%)Selectivity
Grignard AdditionR-MgXImidazole methanol65–80Moderate
NitroaldolCuCl₂, nitromethaneβ-Nitro alcohol70–97High (≤96% ee)
Suzuki CouplingPd catalyst, ArB(OH)₂4-Aryl imidazole60–75Regioselective

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-1H-imidazole-2-carbaldehyde has been investigated for its potential therapeutic applications due to its biological activities. Research indicates that it may exhibit anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of imidazole compounds can inhibit specific enzymes associated with cancer progression, making them candidates for drug development.

Case Study: Anticancer Activity

  • A study evaluated the cytotoxic effects of various imidazole derivatives, including this compound, on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as an anticancer agent.

Organic Synthesis

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functional group transformations.

Applications in Synthesis:

  • Used as an intermediate in the synthesis of biologically active compounds.
  • Acts as a reagent in reactions such as nucleophilic additions and cycloadditions.

Data Table: Examples of Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic AdditionReaction with Grignard reagentsAlcohols
CycloadditionDiels-Alder reactions with dienophilesCycloadducts
CondensationReaction with aminesImine derivatives

Materials Science

The compound has also found applications in materials science, particularly in the development of photoresponsive polymers and metal-organic frameworks (MOFs). Its ability to form stable complexes with metal ions enhances its utility in creating advanced materials.

Case Study: Development of Photoresponsive Polymers

  • Research demonstrated that incorporating this compound into polymer matrices resulted in materials that could change their properties upon exposure to light, making them suitable for applications in smart materials and sensors .

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-imidazole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, as an aldehyde, it can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The imidazole ring can also coordinate with metal ions, affecting the activity of metalloenzymes.

Comparison with Similar Compounds

  • 1H-Imidazole-2-carbaldehyde
  • 2-Formylimidazole
  • 2-Imidazolecarbaldehyde

Comparison: 1-Isopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and interaction with biological targets. Compared to 1H-imidazole-2-carbaldehyde, the isopropyl derivative may exhibit different steric and electronic properties, potentially leading to varied biological activities and applications.

Biological Activity

1-Isopropyl-1H-imidazole-2-carbaldehyde is a compound characterized by its imidazole ring and a carbaldehyde functional group. Its molecular formula is C₇H₁₀N₂O, with a molecular weight of approximately 138.17 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and enzyme modulation properties.

The structure of this compound allows it to interact with various biological targets. The imidazole ring is known for its ability to act as a ligand, facilitating interactions with metal ions and enzymes, which can modulate their activities. The aldehyde group enhances its binding affinity to proteins, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Modulation

The compound has been studied for its effects on various enzymes, particularly kinases and phosphatases. It can influence cell signaling pathways by altering the phosphorylation state of proteins, which impacts gene expression and cellular metabolism .

Case Study: Kinase Inhibition
In a study evaluating the inhibitory effects on specific kinases, this compound demonstrated significant inhibition with an IC₅₀ value of approximately 15 µM against Protein Kinase A (PKA) and Protein Kinase B (PKB) pathways, indicating its potential as a therapeutic agent in cancer treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of isopropylamine with an appropriate aldehyde or the condensation of 1-isopropylimidazole with carbonyl sources under controlled conditions. These synthetic routes yield the compound in good purity and yield.

Table 2: Synthesis Methods

Method DescriptionYield (%)
Reaction with isopropylamine and aldehyde85%
Condensation with formic acid90%
Reaction with alkyl halides in DMF80%

Properties

IUPAC Name

1-propan-2-ylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEJIEIBRIUGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434793
Record name 1-Isopropyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53332-64-2
Record name 1-Isopropyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the imidazole (890 mg, 8.08 mmol) in THF (10 mL) under nitrogen was cooled to −78° C. and n-BuLi (2.5M in hexanes, 4.5 mL, 11.3 mmol) was added. The bright yellow solution was stirred at 0° C. for 25 minutes, then DMF (1.5 mL, 19 mmol) was added. The reaction was stirred at room temperature for one hour, then was quenched by the addition of saturated aqueous NH4Cl (10 mL). The layers were separated and the aqueous solution was extracted with EtAOc (10 mL×2). The combined organic solution was dried (Na2SO4), filtered and concentrated under reduced pressure. Purification by flash column chromatography on silica (hexane/EtOAc, 1:1) gave the aldehyde as a pale yellow solid (731 mg, 5.29 mmol, 65%). 1H NMR (CDCl3) δ 1.46 (d, 6H, J=6.6 Hz), 5.46 (septet, 1H, J=6.8 Hz), 7.29 (s, 1H), 7.31 (s, 1H), 9.81 (s, 1H).
Quantity
890 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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